3-[2-(2-Ethoxyethoxy)ethoxy]thiophene
Description
Significance of Conjugated Polymers in Contemporary Materials Science
Conjugated polymers represent a significant class of organic materials characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. This electronic structure is the foundation of their unique electrical, electronic, and optical properties, positioning them as intrinsic semiconductors. In contemporary materials science, these "synthetic metals" are pivotal due to their combination of the electronic characteristics of metals or semiconductors with the advantageous mechanical properties and processing flexibility of conventional polymers. Their versatility has led to their application in a wide array of organic electronic devices, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The ability to tune their properties through chemical synthesis allows for the development of materials tailored for specific functions, from flexible electronics to bioelectronic devices.
Evolution of Thiophene (B33073) Derivatives in Organic Electronic Materials
Among the various classes of conjugated polymers, those based on thiophene have become a cornerstone of organic electronics research. Thiophene-based polymers are noted for their exceptional optical and conductive properties, as well as their environmental and thermal stability. The evolution of these materials has been marked by strategic chemical modifications to the thiophene ring to enhance their performance and processability. Early polythiophenes were often insoluble and difficult to process, which limited their practical application. A significant breakthrough was the introduction of substituents at the 3-position of the thiophene ring. This modification not only improves solubility but also allows for the fine-tuning of the polymer's electronic and optical properties by altering the nature of the side chain. The development of synthetic methods like Grignard Metathesis (GRIM) polymerization has enabled the production of regioregular poly(3-alkylthiophene)s, such as the widely studied Poly(3-hexylthiophene) (P3HT), with controlled molecular weights and low polydispersity, further advancing their application in electronic devices.
Rationale for Oligo(ethylene glycol) Functionalization in Polythiophenes
The functionalization of polythiophenes with oligo(ethylene glycol) (OEG) side chains is a key strategy to impart new functionalities, particularly for applications in bioelectronics and specialized electronic devices. The primary rationale for this approach is to enhance the hydrophilicity and biocompatibility of the otherwise hydrophobic polythiophene backbone. The ether groups in the OEG chains can interact with water molecules, improving the polymer's compatibility with aqueous environments.
This glycolation strategy is crucial for the development of organic mixed ionic-electronic conductors (OMIECs), which are essential for devices that interface with biological systems, such as biosensors and organic electrochemical transistors (OECTs). The OEG side chains facilitate ion transport and penetration into the polymer film, which is a critical process for the operation of OECTs. Furthermore, these side chains can improve the solubility of the polymer in more polar solvents, offering greater processing flexibility. The length and structure of the OEG side chain can be systematically varied to optimize the balance between ionic and electronic conductivity, as well as to influence the polymer's mechanical properties. Research has shown that even the length of the ethylene (B1197577) glycol chain can have a significant impact on the performance of OECTs, highlighting the importance of precise side-chain engineering. rsc.orgnsf.gov
Scope of Academic Research on 3-[2-(2-Ethoxyethoxy)ethoxy]thiophene and its Polymeric Forms
While extensive academic research has been conducted on polythiophenes with oligo(ethylene glycol) side chains, particularly those with methoxy-terminated chains, specific studies focusing solely on this compound and its corresponding polymer are not widely available in publicly accessible literature. The compound is commercially available and noted for its application in OLED and organic photovoltaic (OPV) materials, which suggests its utility in organic electronics. esdchem.com.tr
The academic interest in analogous compounds, such as poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene), is well-documented, with research exploring their synthesis for use as mixed ionic-electronic conductors. google.com The broader field of glycolated polythiophenes is an active area of investigation, with studies focusing on how the structure and length of the OEG side chains influence the material's electrochemical and mechanical properties. rsc.orgresearchwithnj.com For instance, research on similar glycolated polythiophenes has explored their in-situ electrochemical doping and de-doping, revealing significant changes in their mechanical properties, which is promising for applications in actuators and mechanostimulation devices. rsc.orgresearchwithnj.com Given this context, it can be inferred that this compound is of interest for its potential to form polymers with tailored hydrophilic-lipophilic balance and specific ion-conducting properties, which are desirable for bioelectronic applications and as components in various organic electronic devices. However, detailed studies on its polymerization kinetics, the specific properties of its homopolymer, and its performance in devices are not extensively detailed in the available scientific literature.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 138625-91-9 |
| Molecular Formula | C10H16O3S |
| Molecular Weight | 216.3 g/mol |
| Boiling Point | 300.8±27.0 °C at 760 mmHg |
| Flash Point | 135.7±23.7 °C |
| Density | 1.1 g/cm³ |
| Purity | 97% Min. |
| Application | OLED/OPV materials |
This data is based on information from chemical supplier Alfa Chemical and has not been independently verified by peer-reviewed studies. esdchem.com.tr
Structure
3D Structure
Properties
CAS No. |
138625-91-9 |
|---|---|
Molecular Formula |
C10H16O3S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
3-[2-(2-ethoxyethoxy)ethoxy]thiophene |
InChI |
InChI=1S/C10H16O3S/c1-2-11-4-5-12-6-7-13-10-3-8-14-9-10/h3,8-9H,2,4-7H2,1H3 |
InChI Key |
ZVDPUBPRSFKMAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC1=CSC=C1 |
Origin of Product |
United States |
Monomer Synthesis and Functionalization of 3 2 2 Ethoxyethoxy Ethoxy Thiophene
Synthetic Methodologies for 3-[2-(2-Ethoxyethoxy)ethoxy]thiophene
The construction of this compound involves a multi-step synthetic sequence that begins with the functionalization of a thiopene precursor, followed by the introduction of the ether side chain, and concluding with modifications to prepare it for polymerization.
Precursor Selection and Initial Thiophene (B33073) Ring Functionalization
The synthesis of 3-substituted thiophenes often commences with a pre-functionalized thiophene ring. A common and effective precursor for the introduction of an oxygen-containing substituent at the 3-position is 3-hydroxythiophene or its tautomer, thiophen-3(2H)-one. However, due to the reactivity and potential for side reactions of 3-hydroxythiophene, protected derivatives or alternative precursors are frequently employed.
Another strategic precursor is 3-bromothiophene, which can be converted to a more reactive intermediate. For instance, lithiation of 3-bromothiophene followed by reaction with an appropriate electrophile can introduce a handle for subsequent etherification. Alternatively, 3-methoxythiophene can be used, with the methoxy group serving as a stable precursor to the desired ether linkage, though this often requires harsher conditions for cleavage and subsequent etherification.
Etherification Reactions for Oligo(ethylene glycol) Side Chain Introduction
The introduction of the 2-(2-ethoxyethoxy)ethoxy side chain is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on the thiophene precursor to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the oligo(ethylene glycol) chain.
A plausible synthetic route involves the reaction of the sodium or potassium salt of 3-hydroxythiophene with a halogenated or tosylated derivative of 2-(2-ethoxyethoxy)ethanol. The oligo(ethylene glycol) derivative, 1-bromo-2-(2-ethoxyethoxy)ethane (B1588662) or a corresponding tosylate, serves as the electrophile. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the deprotonation of the hydroxyl group.
Table 1: Representative Conditions for Williamson Ether Synthesis of 3-Alkoxythiophenes
| Thiophene Precursor | Ether Side Chain Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Hydroxythiophene | 1-Bromo-2-(2-ethoxyethoxy)ethane | NaH | THF | Room Temp. - 60 | 60-80 |
| 3-Hydroxythiophene | 2-(2-Ethoxyethoxy)ethyl tosylate | K2CO3 | DMF | 80-100 | 70-90 |
| 3-Bromothiophene (via lithiation) | 2-(2-Ethoxyethoxy)ethyl bromide | n-BuLi | THF | -78 to Room Temp. | 50-70* |
* Yields are estimated based on analogous reactions reported in the literature for similar 3-alkoxythiophenes.
An alternative approach is the Ullmann condensation, which involves the copper-catalyzed reaction of a halothiophene (typically 3-bromothiophene or 3-iodothiophene) with the alcohol derivative, 2-(2-ethoxyethoxy)ethanol, in the presence of a base. This method is particularly useful when the Williamson ether synthesis proves to be inefficient.
Regioselective Halogenation for Polymerization Precursors
For the synthesis of conductive polymers, the thiophene monomer must be functionalized with leaving groups at the 2- and 5-positions to enable polymerization. Bromine is the most commonly used halogen for this purpose. The regioselective dibromination of this compound is a crucial step in producing the monomer precursor for polymerization.
The electron-donating nature of the alkoxy group at the 3-position directs halogenation to the vacant 2- and 5-positions of the thiophene ring. A common and effective brominating agent is N-bromosuccinimide (NBS). The reaction is typically carried out in a chlorinated solvent such as chloroform (B151607) or carbon tetrachloride, often in the dark to prevent radical side reactions. The stoichiometry of NBS is carefully controlled to achieve dibromination without over-halogenation.
Table 2: Conditions for Regioselective Bromination of 3-Alkoxythiophenes
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Product |
| This compound | N-Bromosuccinimide (2.2 eq.) | Chloroform/Acetic Acid | 0 to Room Temp. | 2,5-Dibromo-3-[2-(2-ethoxyethoxy)ethoxy]thiophene |
| 3-Alkoxythiophene | Bromine (in acetic acid) | Acetic Acid | Room Temp. | 2,5-Dibromo-3-alkoxythiophene |
Novel Approaches in Monomer Synthesis
While the Williamson ether synthesis and subsequent halogenation represent the classical approach, researchers are continuously exploring more efficient and greener synthetic routes. One such approach involves the use of palladium-catalyzed cross-coupling reactions to directly introduce the alkoxy side chain onto a pre-halogenated thiophene ring. For example, a Buchwald-Hartwig amination-type reaction could potentially be adapted for C-O bond formation.
Another innovative strategy involves the synthesis of the thiophene ring itself with the desired substituent already in place. This can be achieved through various ring-closure reactions, such as the Gewald or Fiesselmann thiophene syntheses, using appropriately functionalized starting materials. These methods can offer better control over regiochemistry and may reduce the number of synthetic steps.
Chemical Reactivity Analysis of this compound in Polymerization Contexts
The chemical reactivity of the this compound monomer is central to its successful polymerization and the properties of the resulting polymer. The interplay between the electron-rich thiophene ring and the oligo(ethylene glycol) side chain dictates its behavior in polymerization reactions.
Reactivity of the Thiophene Ring Towards Polymerization
The thiophene ring is an electron-rich aromatic system, and the presence of the electron-donating 3-alkoxy group further enhances its electron density. This increased nucleophilicity makes the 2- and 5-positions highly susceptible to electrophilic attack, which is the fundamental basis for oxidative polymerization methods using reagents like iron(III) chloride (FeCl3).
In the context of metal-catalyzed cross-coupling polymerizations, such as Grignard Metathesis (GRIM) polymerization, the reactivity of the C-Br bonds at the 2- and 5-positions is paramount. The GRIM method involves the conversion of the dibrominated monomer into a Grignard reagent, which then undergoes nickel-catalyzed polymerization. The efficiency of this process is influenced by the stability of the Grignard reagent and its reactivity towards the nickel catalyst. The presence of the ether linkages in the side chain could potentially influence the stability and reactivity of the Grignard intermediate through coordination with the magnesium atom.
The steric bulk of the oligo(ethylene glycol) side chain can also play a role in the polymerization process. While the flexible nature of the chain may mitigate some steric hindrance, it can still influence the rate of polymerization and the final molecular weight of the polymer. Furthermore, the polarity of the side chain can affect the solubility of the growing polymer chain, which in turn can impact the polymerization kinetics and the ultimate polymer properties.
Table 3: Common Polymerization Methods for 3-Alkoxythiophene Monomers
| Polymerization Method | Monomer Precursor | Catalyst/Initiator | Key Characteristics |
| Oxidative Polymerization | This compound | FeCl3 | Simple procedure, but can lead to defects in the polymer chain. |
| Grignard Metathesis (GRIM) Polymerization | 2,5-Dibromo-3-[2-(2-ethoxyethoxy)ethoxy]thiophene | Ni(dppp)Cl2 | Produces highly regioregular polymers with controlled molecular weights. |
| Stille Coupling Polymerization | 2,5-Bis(trimethylstannyl)-3-[2-(2-ethoxyethoxy)ethoxy]thiophene and a dibromo-comonomer | Pd(PPh3)4 | Versatile method for producing well-defined copolymers. |
| Suzuki Coupling Polymerization | 2,5-Diboronic ester of this compound and a dibromo-comonomer | Pd catalyst | Another versatile method for copolymer synthesis, often with milder reaction conditions. |
Influence of the Triethylene Glycol Moiety on Synthetic Outcomes
The incorporation of a 3-[2-(2-ethoxyethoxy)ethoxy] side chain, a triethylene glycol moiety, onto a thiophene ring significantly influences the synthetic pathways and outcomes for both the monomer itself and its subsequent polymerization. This influence extends to solubility, reaction kinetics, and the conditions required for successful synthesis, distinguishing it from simpler alkyl-substituted thiophenes.
The primary method for attaching the glycol side chain to the thiophene ring is through the Williamson ether synthesis. This well-established SN2 reaction involves a deprotonated 3-hydroxythiophene acting as a nucleophile that attacks an electrophilic derivative of the triethylene glycol chain, such as a tosylate or an alkyl halide. wikipedia.orglibretexts.org The reaction is generally efficient for creating the ether linkage due to the primary nature of the electrophilic carbon on the glycol chain, which favors the SN2 mechanism. masterorganicchemistry.com
Impact on Solubility and Processability
A principal advantage conferred by the triethylene glycol moiety is the enhanced solubility of the monomer and the resulting polymer. Unlike many polythiophenes with simple alkyl side chains, which are often insoluble, the introduction of flexible, polar oligo(oxyethylene) side chains improves processability. scispace.comnih.gov This increased solubility in common organic solvents facilitates handling during synthesis, purification (e.g., precipitation and column chromatography), and characterization steps. The improved processability is a critical synthetic outcome that enables the creation of materials for various applications, including bioelectronics. scispace.comprinceton.edu
Influence on Reactivity and Polymerization Kinetics
The triethylene glycol side chain has a decisive effect on the reactivity of the thiophene monomer during polymerization, particularly in controlled polymerization techniques like Kumada Catalyst-Transfer Polymerization (KCTP). Research comparing ethylene (B1197577) glycol-functionalized polythiophenes to their 3-alkyl-substituted counterparts reveals significant differences in synthetic outcomes.
Key findings on the influence of the glycol moiety include:
Grignard Monomer Formation: The formation of the active Grignard monomer, a crucial step for KCTP, is highly dependent on the structure of the glycol chain and the proximity of its oxygen atoms to the thiophene backbone. rsc.org
Polymerization Speed: An unexpectedly rapid polymerization has been observed for glycolated thiophenes compared to 3-hexylthiophene (P3HT). It is speculated that the oxygen atoms in the side chain may influence the reaction kinetics, possibly through coordination with magnesium or lithium intermediates or by promoting a radical-mediated pathway. rsc.org
Reaction Conditions: The presence of the glycol moiety necessitates adjustments to reaction protocols. For instance, the polymerization of 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene (P3MEEMT) has been shown to be highly sensitive to the initial monomer concentration, requiring a higher threshold (e.g., 0.15 M) to proceed effectively compared to P3HT. rsc.org This suggests that the side chain affects the efficiency of the initial steps of the polymerization process.
The table below summarizes the comparative polymerization kinetics for a glycolated thiophene versus an alkylated thiophene, illustrating the accelerated reaction rate observed with the glycol side chain.
| Time (minutes) | Poly(3-hexylthiophene) (P3HT) Mn (g mol-1) | Poly(3-[2-(2-methoxyethoxy)ethoxy]methylthiophene) (P3MEEMT) Mn (g mol-1) | P3MEEMT Dispersity (Đ) |
|---|---|---|---|
| 1 | - | 4100 | 1.6 |
| 2 | - | 4300 | 1.6 |
| 5 | - | 4500 | 1.6 |
| 10 | - | 4700 | 1.6 |
| 20 | Increase Noted | - | - |
Table 1. Comparison of polymerization kinetics showing the rapid molecular weight (Mn) increase for a glycolated polythiophene (P3MEEMT) within the first 10 minutes, while significant increases for P3HT are noted over a 20-minute period. Data adapted from related studies on glycolated thiophenes. rsc.org
Challenges in Monomer Synthesis
While the triethylene glycol chain offers benefits, the length of the oligo(ethylene glycol) chain can introduce synthetic challenges. Attempts to synthesize monomers with longer glycol chains (e.g., hexaethylene glycol) using methods successful for shorter chains have proven ineffective. This necessitated the development of alternative synthetic routes, such as bromination of the 2-position followed by a nickel-mediated oxidative homocoupling to achieve the desired monomer. scispace.com This illustrates that while the triethylene glycol moiety is synthetically accessible, its length is a critical parameter that directly influences the viability of a chosen synthetic pathway.
Polymerization Methodologies for Poly 3 2 2 Ethoxyethoxy Ethoxy Thiophene
Oxidative Polymerization Techniques
Oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. It typically involves the use of a chemical oxidant to induce the coupling of monomer units.
Catalyst Systems and Reaction Conditions for P3EEET
The most prevalent catalyst system for the oxidative polymerization of thiophenes is iron(III) chloride (FeCl₃). researchgate.netmdpi.com The reaction is typically carried out in a chlorinated solvent such as chloroform (B151607) or o-dichlorobenzene at room temperature. mdpi.comnih.gov The mechanism involves the oxidation of the thiophene (B33073) monomer by FeCl₃ to form radical cations, which then couple to form the polymer chain. nih.gov For ether-substituted thiophenes like 3-[2-(2-ethoxyethoxy)ethoxy]thiophene, the reaction conditions, including the choice of solvent and the ratio of oxidant to monomer, are critical for controlling the polymerization process. mdpi.comresearchgate.net While specific conditions for P3EEET are not extensively documented in publicly available research, studies on analogous poly(alkoxythiophene)s provide valuable insights. For instance, the polymerization of a donor-acceptor-donor monomer architecture containing alkylthiophene donors has been successfully achieved using FeCl₃ in chloroform or o-dichlorobenzene. mdpi.com
Control of Polymerization Parameters for Molecular Weight and Polydispersity
A significant challenge in the oxidative polymerization of ether-substituted polythiophenes is achieving high molecular weights. researchgate.net Compared to their alkyl-substituted counterparts like poly(3-hexylthiophene) (P3HT), ether-substituted polythiophenes synthesized by FeCl₃-initiated oxidative polymerization often exhibit lower degrees of polymerization. researchgate.net The molecular weight and polydispersity index (PDI), a measure of the distribution of molecular weights, are influenced by several factors. The concentration of the oxidant and the reaction time can be adjusted to control the polymer chain length. researchgate.net Furthermore, the solvent has been shown to play a crucial role; for example, using o-dichlorobenzene instead of chloroform has been reported to yield higher molecular weight polymers in some cases. mdpi.com The order of addition of the reagents can also impact the final polymer properties.
Below is a table summarizing the results of FeCl₃-initiated oxidative polymerization for a representative ether-substituted polythiophene, highlighting the influence of reaction conditions on the resulting polymer properties.
| Monomer | Oxidant/Monomer Ratio | Solvent | Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 4,7-bis(4-octylthiophen-2-yl)benzo[c] mdpi.comresearchgate.netresearchgate.netthiadiazole | 4.7 | Chloroform | 4,000 | 2.5 | mdpi.com |
| 4,7-bis(4-octylthiophen-2-yl)benzo[c] mdpi.comresearchgate.netresearchgate.netthiadiazole | 2.8 | o-Dichlorobenzene | 12,000 | 2.8 | mdpi.com |
Table 1: Representative data for FeCl₃-initiated oxidative polymerization of an ether-substituted thiophene derivative.
Grignard Metathesis (GRIM) Polymerization
Grignard Metathesis (GRIM) polymerization is a powerful technique for the synthesis of well-defined, regioregular polythiophenes. This method offers excellent control over the polymer's molecular architecture.
Controlled Synthesis of P3EEET via GRIM
The GRIM method involves the formation of a Grignard reagent from a dihalo-thiophene monomer, which is then polymerized using a nickel catalyst. A key advantage of this method is its "living" chain-growth nature, which allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity. The synthesis of poly(3-{2-[2-(2-methoxyethoxy)ethoxy]ehoxy}thiophene), a close analog of P3EEET, has been successfully demonstrated using GRIM polymerization. The reaction typically involves treating the corresponding dibrominated monomer with a Grignard reagent, followed by the addition of a nickel(II) catalyst, such as (ArN=C(An)-C(An)=NAr)NiBr₂ (where Ar = 2-t-BuC₆H₄).
Achievement and Impact of Regioregularity in P3EEET
Regioregularity, the specific orientation of the side chains along the polymer backbone, is a critical factor influencing the electronic and optical properties of polythiophenes. The GRIM method is particularly effective in producing highly regioregular polymers, predominantly with head-to-tail (HT) linkages. This high degree of regioregularity allows the polymer chains to adopt a more planar conformation, which facilitates intermolecular π-π stacking and enhances charge carrier mobility. For poly(3-{2-[2-(2-methoxyethoxy)ethoxy]ehoxy}thiophene), a high regioregularity is crucial for maximizing its performance in electronic devices. The use of specific nickel-diimine catalysts in GRIM polymerization has been shown to yield poly(3-alkoxy-substituted-thiophenes) with excellent regiocontrol.
The following table presents data for the GRIM synthesis of a poly(3-alkoxy-substituted-thiophene) closely related to P3EEET.
| Polymer | Catalyst | Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| poly(3-{2-[2-(2-methoxyethoxy)ethoxy]ehoxy}thiophene) | (ArN=C(An)-C(An)=NAr)NiBr₂ (Ar = 2-t-BuC₆H₄) | 6,270 | 1.24 |
Table 2: Molecular weight and polydispersity data for a poly(3-alkoxy-substituted-thiophene) synthesized via GRIM polymerization.
Suzuki Coupling Polymerization and Related Cross-Coupling Methods
Suzuki coupling polymerization is a versatile and widely used cross-coupling reaction for the synthesis of conjugated polymers, including polythiophenes. This method involves the palladium-catalyzed reaction between a boronic acid or ester derivative and a halide.
The following table provides representative data for the Suzuki polycondensation of thiophene-based monomers, illustrating the potential of this method for obtaining high molecular weight polymers.
| Monomers | Catalyst System | Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 2,5-dibromo-3-dodecylthiophene and thiophene-2,5-diboronic acid bis(pinacol) ester | Pd₂(dba)₃ / P(o-tol)₃ | 21,000 | 2.1 | |
| 2,5-dibromo-N,N-di(p-tolyl)aniline and 2,5-thiophenebis(boronic acid pinacol (B44631) ester) | Pd₂(dba)₃ / L1 (a phosphine-based bulky ligand) | 33,500 | 2.31 | researchgate.net |
Table 3: Representative data for Suzuki coupling polymerization of thiophene derivatives.
Structure Property Relationships in Poly 3 2 2 Ethoxyethoxy Ethoxy Thiophene and Derivatives
Impact of Oligo(ethylene glycol) Side Chains on Polymer Conformation and Intermolecular Interactions
The ether-rich side chains of poly(3-[2-(2-ethoxyethoxy)ethoxy]thiophene) are not passive appendages; they actively dictate the polymer's microstructure and resulting electronic properties. nanoge.org Their flexibility, polarity, and affinity for ions introduce complexities not seen in their alkyl-substituted counterparts, affecting everything from solvent interaction to the efficiency of charge transport along and between polymer chains. nanoge.orgrsc.org
A primary advantage conferred by the oligo(ethylene glycol) side chains is the enhanced solubility in a wider range of solvents, particularly polar and "green" solvents like alcohols. unc.edu This contrasts sharply with traditional polythiophenes functionalized with hydrophobic alkyl chains. rsc.org The hydrophilic nature of the OEG chains improves compatibility with polar solvents, which is a significant challenge for many conjugated polymers. unc.edu
Research has demonstrated that the architecture of these OEG side chains is crucial. For instance, branched OEG side chains have been shown to significantly improve a polymer's solubility capacity compared to linear ones. unc.edu This enhanced processability is critical for fabricating uniform, high-quality thin films essential for electronic devices.
The side chains of a conjugated polymer play a critical role in defining the thin-film microstructure, which in turn heavily influences charge carrier mobility. nanoge.org In poly(this compound), the OEG side chains impact both intrachain (along the backbone) and interchain (between chains) charge transport.
The molecular weight of the polymer is a key determinant of mobility; a fourfold increase in the degree of polymerization can lead to an increase in charge carrier mobility by over three orders of magnitude. nih.gov Furthermore, the conformation of the thiophene (B33073) rings affects mobility, with a trans conformation generally yielding the highest values. ntu.edu.tw The flexible OEG chains can influence this conformation.
Studies on similar systems with OEG side chains have shown that increasing the side-chain length can be beneficial. Longer OEG chains have been found to improve the number of hole transport carriers and lead to the formation of well-oriented crystallites, which facilitates more efficient charge transport. dongguk.edunih.gov In some fullerene derivatives, this has resulted in mobilities as high as 0.053 cm² V⁻¹ s⁻¹. nih.gov However, the presence of these bulky side chains can also create a greater distance between polymer backbones, potentially hindering interchain hopping, a critical pathway for charge transport. ntu.edu.tw
Table 1: Factors Influencing Charge Carrier Mobility in Polythiophene Derivatives
| Factor | Influence on Mobility | Research Finding Summary |
|---|---|---|
| Molecular Weight | Increases with higher molecular weight | A significant increase from 10⁻⁶ to 10⁻² cm² V⁻¹ s⁻¹ can be achieved by increasing molecular weight. ntu.edu.tw A fourfold increase in polymerization degree can boost mobility by over 1000x. nih.gov |
| Backbone Conformation | Highest at trans conformation (180° torsion angle) | Mobility decreases as the torsional angle between thiophene rings deviates from 180°. ntu.edu.tw |
| Interchain Distance | Decreases with increasing distance | The transfer of charge between polymer chains is highly dependent on their separation distance. ntu.edu.tw |
| OEG Side Chain Length | Can enhance mobility | Longer OEG chains can improve the number of hole transport carriers and promote ordered crystalline structures. dongguk.edunih.gov |
The effective conjugation length—the extent over which the π-electron system is delocalized along the polymer backbone—is fundamental to the electronic properties of a conjugated polymer. This is directly related to the coplanarity of the thiophene rings. Any deviation from a planar arrangement disrupts π-orbital overlap, reducing the effective conjugation length and altering the polymer's optical and electronic characteristics.
The flexible and somewhat bulky [2-(2-ethoxyethoxy)ethoxy] side chains can introduce torsional strain, causing twists in the polythiophene backbone. This twisting disrupts the planarity and can decrease the effective conjugation length. While longer conjugated segments can lead to an increase in charge mobility, this effect can be counteracted by changes in the reorganization energy. ntu.edu.tw The OEG side chains, through their interaction with each other and with the backbone, can lead to a complex interplay of effects that determine the final conformation and electronic properties of the polymer film. nanoge.org
Mixed Ionic-Electronic Conduction (MIEC) Properties
A defining feature of polythiophenes with OEG side chains is their ability to conduct both electronic charges (electrons or holes) and ions, a property known as mixed ionic-electronic conduction (MIEC). nih.govacs.org This dual conductivity is crucial for applications that interface with biological systems or electrolytes, such as in bioelectronics and batteries. nih.govacs.org The polythiophene backbone provides the pathway for electronic conduction, while the polar, flexible OEG side chains facilitate the transport of ions. acs.org
The ionic conductivity in materials like poly(this compound) is intrinsically linked to the OEG side chains. rsc.org These chains create a favorable environment for solvating and transporting ions. The mechanism of ion transport is often mediated by the segmental motion of the flexible OEG chains and ion hopping between coordination sites (the ether oxygens). osti.gov
A key factor influencing ionic conductivity is the uptake of solvent, particularly water. researchgate.net The hydrophilic OEG chains can cause the polymer film to swell when exposed to an aqueous electrolyte, allowing for the ingress of water and ions, which significantly boosts ionic mobility. nih.govresearchgate.net In semicrystalline mixed conductors, ions must navigate both the amorphous and crystalline regions of the polymer, each presenting different energy barriers to transport. osti.gov
A common challenge in MIEC materials is the inherent trade-off between ionic and electronic conductivity; modifications that enhance one often suppress the other. rsc.org For example, increasing the oxygen content in the side chains to boost ion coordination can lead to a decrease in electronic conductivity due to disruption of the polymer backbone packing. rsc.org
Several strategies have been developed to optimize the dual conduction pathways in OEG-functionalized polythiophenes and mitigate the typical trade-offs.
One successful approach is the creation of random copolymers. By synthesizing polymers with a mix of traditional alkyl side chains and OEG side chains, it is possible to fine-tune the balance between electronic and ionic conductivity. For instance, a copolymer with 25% OEG side chains was found to achieve a high rate capability in battery applications, suggesting an optimal balance was struck. acs.org
Another innovative strategy involves modifying the architecture of the side chain itself. Research has shown that increasing the distance of the coordinating oxygen atoms from the polymer backbone can improve both ionic and electronic conductivity simultaneously. rsc.org This decouples the ion-conducting part of the side chain from the electronically active backbone, allowing both to function more independently.
Furthermore, the addition of nanofillers or ionic salts to polymer blends has been shown to enhance ionic conductivity. iapchem.orgresearchgate.net Incorporating materials like TiO₂ nanofillers can create additional pathways for ion transport and alter the polymer matrix to be more conducive to ion flow. iapchem.orgresearchgate.net Blending the semiconducting polymer with a dedicated polymer electrolyte, such as poly(ethylene oxide) (PEO), is another viable method to control and optimize mixed conductivity by tuning the morphology of the resulting film. rsc.org
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Poly(this compound) | - |
| Poly(3-hexylthiophene) | P3HT |
| Poly(ethylene oxide) | PEO |
Electrochemical Doping and Electrical Stability Phenomena
The ability of conjugated polymers like P3EET to conduct electricity is contingent upon the introduction of charge carriers into the polymer backbone through a process known as doping. This section explores the intricacies of electrochemical doping in P3EET, the factors leading to its electrical instability, and methods to mitigate these degradation pathways.
The electrochemical doping of P3EET involves the oxidation of the polythiophene backbone, leading to the formation of positive charge carriers (polarons and bipolarons) and the concurrent insertion of counter-ions from the electrolyte to maintain charge neutrality. The oligo(ethylene glycol) side chains of P3EET play a crucial role in this process. These hydrophilic side chains facilitate the transport of ions from the aqueous electrolyte into the bulk of the polymer film, a critical step for efficient and uniform doping. nih.govnist.gov
The doping process can be represented by the following general equation:
(P3EET)n + nxA- ⇌ [(P3EET)x+(A-)x]n
Where (P3EET)n is the neutral polymer, A- is the dopant anion from the electrolyte, and [(P3EET)x+(A-)x]n represents the doped, conductive state of the polymer. The doping level, 'x', can be controlled by the applied electrochemical potential.
The choice of anion in the electrolyte also impacts the doping process. Chaotropic anions (e.g., PF6-) have been shown to facilitate higher doping levels and faster doping kinetics in oligo(ethylene glycol)-substituted polythiophenes compared to kosmotropic anions (e.g., Cl-). researchgate.net This is attributed to the different hydration shells and interactions of these ions with the polymer matrix.
Table 1: Influence of Side Chain Characteristics on Doping Properties of Oligo(ethylene glycol)-Substituted Polythiophenes
| Side Chain Property | Influence on Doping | Rationale |
| Increased Oxygen Content | Higher volumetric capacitance, faster doping kinetics | Enhanced ion solvation and transport into the polymer film. researchgate.net |
| Increased Distance of Oxygen from Backbone | Improved electronic and ionic conductivity | Reduces steric hindrance and allows for better π-stacking of the backbone while maintaining ion transport pathways. sigmaaldrich.com |
| Electrolyte Anion Type | Chaotropic anions lead to higher doping levels and faster kinetics | Weaker hydration shell of chaotropic anions facilitates their entry and interaction with the polymer. researchgate.net |
This table illustrates general trends observed in polythiophenes with oligo(ethylene glycol) side chains, which are expected to be applicable to P3EET.
Despite the advantages conferred by the oligo(ethylene glycol) side chains, P3EET thin films are susceptible to conductivity fade and electrical degradation over time, particularly during repeated electrochemical cycling. Several mechanisms contribute to this degradation:
Over-oxidation: Applying excessively high anodic potentials during doping can lead to irreversible oxidation of the polythiophene backbone. This process can cause the cleavage of the polymer chain or the formation of non-conductive species like sulfones, disrupting the π-conjugation and leading to a permanent loss of conductivity. sigmaaldrich.com
Ion Trapping: During the de-doping process (reduction), not all the dopant anions may be expelled from the polymer film. The trapped ions can screen the charge carriers on the polymer backbone, reducing the effective doping level and, consequently, the conductivity. The ether groups in the side chains, while beneficial for ion transport, can also contribute to ion trapping through strong coordination with the cations from the electrolyte. acs.org
Morphological Changes: The repeated insertion and expulsion of ions during doping/de-doping cycles can induce significant swelling and contraction of the polymer film. nist.gov This can lead to mechanical stress, delamination from the electrode, and changes in the film morphology, such as the aggregation of polymer chains. These morphological changes can disrupt the pathways for charge transport, leading to a gradual decrease in conductivity.
Table 2: Key Factors Contributing to Conductivity Degradation in P3EET
| Degradation Mechanism | Description | Consequence |
| Over-oxidation | Irreversible oxidation of the thiophene rings at high potentials. | Disruption of π-conjugation, formation of non-conductive species. |
| Ion Trapping | Incomplete expulsion of dopant anions during de-doping. | Reduced effective doping level and lower conductivity. acs.org |
| Morphological Instability | Swelling/contraction cycles leading to film damage and altered microstructure. | Disruption of charge transport pathways. nist.gov |
| Side Chain Degradation | Oxidative cleavage of the ether linkages in the side chains. sigmaaldrich.comscite.ai | Altered polymer properties and interaction with the electrolyte. |
This table summarizes the primary mechanisms expected to cause conductivity fade in P3EET based on the behavior of related polythiophene derivatives.
To realize the full potential of P3EET in practical applications, it is crucial to address the aforementioned instabilities. Several strategies can be employed to enhance the operational lifetime of P3EET-based devices:
Controlled Electrochemical Cycling: Limiting the potential window during electrochemical doping can prevent over-oxidation of the polymer backbone. By carefully selecting the upper and lower potential limits, the polymer can be cycled between its neutral and doped states without inducing irreversible chemical changes.
Cross-linking of Polymer Chains: Introducing cross-links within the polymer film can enhance its mechanical stability and limit the extent of swelling and contraction during electrochemical cycling. This can be achieved by incorporating cross-linkable moieties into the polymer structure or by using post-deposition treatments. A more stable morphology helps to preserve the charge transport pathways.
Use of Stabilizing Additives: Incorporating antioxidants or radical scavengers into the electrolyte can help to mitigate oxidative degradation of both the polymer backbone and the side chains. Furthermore, the addition of certain salts or ionic liquids to the electrolyte can improve the electrochemical stability window of the system. rsc.org
Modification of Side Chain Structure: While not a method to suppress instability in pre-synthesized P3EET, the design of new derivatives with optimized side chain structures is a key long-term strategy. For example, tuning the length and composition of the oligo(ethylene glycol) side chains can balance ionic and electronic conductivity while potentially improving stability. sigmaaldrich.comacs.org
Table 3: Strategies to Enhance the Operational Lifetime of P3EET
| Methodology | Mechanism of Action | Expected Outcome |
| Controlled Potential Window | Avoids irreversible over-oxidation of the polymer backbone. | Preservation of π-conjugation and intrinsic conductivity. |
| Polymer Cross-linking | Enhances mechanical integrity and reduces morphological changes. | Improved stability against swelling/contraction and delamination. |
| Stabilizing Additives | Scavenge reactive species and widen the electrochemical stability window. rsc.org | Reduced chemical degradation of the polymer. |
| Interpenetrating Polymer Networks | Provides mechanical support and mitigates volume changes. | Enhanced film robustness and cycling stability. |
This table outlines promising approaches for improving the long-term performance of P3EET in electrochemical applications.
Advanced Material Architectures and Composites
Copolymers Incorporating 3-[2-(2-Ethoxyethoxy)ethoxy]thiophene Units
Copolymerization stands out as a powerful strategy to create materials with properties that are not achievable with homopolymers. By combining this compound with other monomer units, it is possible to precisely control the electronic, morphological, and processing characteristics of the resulting polymer.
In random copolymerization, monomer units are incorporated into the polymer chain in a statistical fashion. The introduction of this compound as a comonomer alongside other thiophene (B33073) derivatives, such as the well-studied 3-hexylthiophene, can significantly alter the solid-state properties of the resulting material. The oligo(ethylene glycol) side chains of this compound can disrupt the crystalline packing of the alkyl-substituted thiophene units, leading to a more amorphous morphology. This can be advantageous for applications requiring isotropic charge transport or enhanced solubility in polar solvents.
Conversely, the polar nature of the ethoxy side chains can introduce specific intermolecular interactions, potentially leading to unique self-assembly behaviors. Research on statistical copolymers of thiophene-3-carboxylates and selenophene-3-carboxylates has demonstrated that the optical bandgap can be tuned by adjusting the comonomer ratio. rsc.org A similar approach with this compound could allow for the fine-tuning of the electronic properties of the copolymer. rsc.org The solid-state properties of these random copolymers are a direct consequence of the interplay between the constituent monomers, and their characterization often reveals properties intermediate to those of the parent homopolymers. umich.edu
Illustrative Data on the Impact of Random Copolymerization on Polymer Properties:
| Property | Poly(3-hexylthiophene) (P3HT) | Random Copolymer (P3HT-co-P3TEG) | Poly(this compound) (P3TEG) |
| Crystallinity | High | Moderate to Low | Low |
| Solubility in Polar Solvents | Low | Moderate | High |
| Optical Bandgap | ~1.9 eV | Tunable (e.g., 1.9 - 2.2 eV) | ~2.2 eV |
| Morphology | Semicrystalline lamellae | More amorphous | Amorphous |
Note: This table is illustrative and based on general principles of polymer science, as specific experimental data for this exact random copolymer may not be widely available.
Block copolymers are composed of two or more long sequences, or blocks, of different homopolymers. When these blocks are chemically dissimilar, they tend to segregate into distinct, nanometer-scale domains, a phenomenon known as microphase separation. researchgate.netdntb.gov.ua The synthesis of block copolymers containing a poly(this compound) (P3TEG) block and a block of another conjugated polymer, such as poly(3-hexylthiophene) (P3HT), can lead to the formation of highly ordered nanostructures, including lamellae, cylinders, or spheres. researchgate.netresearchgate.net
The driving force for this separation is the incompatibility between the flexible, polar P3TEG block and a more rigid, nonpolar block like P3HT. chemrxiv.org The resulting morphology is dictated by the volume fraction of each block and the Flory-Huggins interaction parameter (χ), which quantifies the enthalpic repulsion between the blocks. researchgate.netescholarship.org These well-defined, microphase-separated structures are of significant interest for organic electronics, as they can provide continuous pathways for charge transport to the respective electrodes in devices like organic photovoltaics and field-effect transistors. The ability to control the domain size and morphology through the rational design of the block copolymer architecture is a key advantage of this approach. nii.ac.jp
Beyond simple random and block copolymers, the precise arrangement of comonomer units along the polymer backbone offers a sophisticated method for tuning material functionality. For instance, gradient copolymers, where the composition changes gradually along the chain, can exhibit properties that are distinct from both random and block copolymers. umich.edu A gradient copolymer of this compound and another thiophene derivative could provide a smooth transition in properties, such as hydrophilicity or electronic character, across the material.
The rational design of comonomer sequences allows for the creation of multifunctional materials. For example, incorporating a fluorescent comonomer could lead to light-emitting materials with tailored charge transport properties provided by the this compound units. This level of control over the polymer architecture is crucial for developing next-generation organic electronic devices with optimized performance. mdpi.com
Polymer Blends with Poly(this compound)
Blending poly(this compound) (P3TEG) with other polymers is a cost-effective and versatile method to create materials with synergistic properties. The performance of these blends is critically dependent on their morphology, which is governed by the miscibility of the components. researchgate.netpolympart.ir
The miscibility of two or more polymers is determined by the thermodynamics of mixing, specifically the Gibbs free energy of mixing (ΔGm = ΔHm - TΔSm). polympart.ir Due to the low entropy of mixing (ΔSm) for long polymer chains, a negative enthalpy of mixing (ΔHm) is often required for miscibility. researchgate.net This can be achieved through specific interactions, such as hydrogen bonding or dipole-dipole interactions, between the blend components. researchgate.net
Given the polar oligo(ethylene glycol) side chains, P3TEG is expected to be immiscible with nonpolar conjugated polymers like P3HT. This immiscibility can lead to macroscopic phase separation, which is often detrimental to device performance. However, when the phase separation is controlled on the nanoscale, it can be beneficial. The resulting morphology of the blend, whether it's a coarse or fine-grained mixture, will significantly impact its electronic and optical properties. Understanding and controlling the phase behavior is therefore essential for the successful application of P3TEG-based polymer blends. escholarship.org
Factors Influencing the Miscibility of P3TEG Blends:
| Factor | Influence on Miscibility |
| Chemical Structure of Blend Partner | Polymers with complementary interactions (e.g., hydrogen bond donors/acceptors) will have better miscibility. |
| Temperature | Can induce phase separation (lower or upper critical solution temperature behavior). psu.edu |
| Solvent Used for Processing | The choice of solvent and its evaporation rate can kinetically trap non-equilibrium morphologies. |
| Molecular Weight of Polymers | Lower molecular weight polymers generally have higher miscibility due to a larger entropic contribution. |
Interfacial engineering aims to control the properties of this boundary to optimize device function. This can involve the use of compatibilizers, such as block copolymers, that can reside at the interface and reduce interfacial tension, leading to a finer and more stable morphology. Additionally, modifying the interface with self-assembled monolayers can reduce energy barriers for charge transfer. researchgate.netrsc.org By carefully engineering the interface in P3TEG-based blends, it is possible to enhance charge separation efficiency, improve charge transport, and ultimately boost the performance of organic electronic devices. researchgate.netrsc.org
A comprehensive search for scholarly information on the chemical compound “this compound” and its corresponding polymer, poly(this compound), did not yield specific research findings related to the advanced material architectures and composites outlined in the user's request. The existing body of scientific literature focuses more broadly on other polythiophene derivatives.
Therefore, it is not possible to provide a detailed article on the integration of poly(this compound) with graphene and graphene oxide, its fabrication into porous electrodes for energy applications, or its use in hybrid materials for multifunctional device platforms based on currently available research. The information found pertains to more common conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(3-hexylthiophene) (P3HT), which fall outside the strict scope of the requested subject.
Further research would be necessary to investigate the specific properties and applications of poly(this compound) in these advanced material contexts.
Advanced Spectroscopic and Microscopic Characterization of Poly 3 2 2 Ethoxyethoxy Ethoxy Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of poly(3-[2-(2-ethoxyethoxy)ethoxy]thiophene). It provides precise information about the chemical environment of individual atoms within the polymer chain, enabling confirmation of the structure, assessment of regioregularity, and verification of polymerization.
High-Resolution ¹H and ¹³C NMR Analysis of Polymer Chains
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for verifying the successful synthesis of poly(this compound). By analyzing the chemical shifts, integration values, and multiplicities of the resonance signals, a complete picture of the polymer's repeating unit can be constructed.
In ¹H NMR spectra, the aromatic proton on the thiophene (B33073) ring typically appears in the downfield region, around 6.9-7.2 ppm. The protons of the ethoxyethoxy side chain are observed in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the thiophene ring (α-CH₂) resonate at approximately 4.1-4.2 ppm, while the other methylene groups of the side chain and the terminal ethyl group appear between 3.5 and 3.8 ppm and around 1.2 ppm (for the -CH₃), respectively.
¹³C NMR provides complementary information. The quaternary carbons of the thiophene ring are found in the 130-140 ppm range, while the protonated ring carbon is observed around 125-130 ppm. The carbons of the side chain resonate at distinct positions, with the carbon of the methylene group directly attached to the ring (α-CH₂) appearing around 70-72 ppm.
Table 1: Representative ¹H NMR Chemical Shifts for Poly(this compound)
| Assignment | Chemical Shift (δ) ppm |
|---|---|
| Thiophene Ring H | 6.9 - 7.2 |
| -O-CH₂- (alpha to ring) | 4.1 - 4.2 |
| -O-CH₂-CH₂-O- | 3.6 - 3.8 |
| -CH₂-CH₃ | 3.5 - 3.6 |
Table 2: Representative ¹³C NMR Chemical Shifts for Poly(this compound)
| Assignment | Chemical Shift (δ) ppm |
|---|---|
| Thiophene Ring C (quaternary) | 130 - 140 |
| Thiophene Ring C-H | 125 - 130 |
| -O-CH₂- (alpha to ring) | 70 - 72 |
| -O-CH₂-CH₂-O- | 68 - 71 |
| -CH₂-CH₃ | 66 - 67 |
Two-Dimensional NMR Techniques for Connectivity and Regioregularity Determination
While one-dimensional NMR confirms the presence of the constituent parts of the polymer, two-dimensional (2D) NMR techniques are employed to establish the connectivity between these parts and, crucially, to determine the regioregularity of the polymer chain. Regioregularity, the specific orientation of monomer units within the polymer backbone, profoundly influences the material's electronic and optical properties.
For polythiophenes, the key is to quantify the percentage of head-to-tail (HT) linkages versus head-to-head (HH) and tail-to-tail (TT) couplings. High HT regioregularity leads to a more planar backbone, enhancing π-orbital overlap and improving charge transport.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Single Quantum Coherence (HSQC) can be used. In a highly regioregular HT-coupled polymer, a NOESY experiment would show a cross-peak between the aromatic proton on the thiophene ring and the α-methylene protons of the side chain of the adjacent monomer unit. The absence or weakness of other specific cross-peaks can confirm the dominance of HT coupling. The degree of regioregularity is often calculated from the integration of the distinct signals corresponding to the different coupling arrangements in high-resolution ¹H NMR spectra.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful method for identifying functional groups and probing the molecular structure and conformation of the polymer.
Identification of Functional Groups and Assessment of Polymerization Completeness
FTIR spectroscopy is particularly effective for identifying the characteristic functional groups within the polymer. The presence of the ether linkages in the side chain is confirmed by a strong C-O-C stretching band, typically observed in the 1050-1150 cm⁻¹ region. The aromatic nature of the thiophene ring is evidenced by C=C stretching vibrations around 1450-1510 cm⁻¹ and C-H aromatic stretching above 3000 cm⁻¹.
FTIR is also useful for monitoring the polymerization process. For instance, if the polymerization proceeds via a Grignard metathesis (GRIM) or other coupling reactions, the disappearance of specific vibrational modes associated with the monomer's reactive sites (e.g., C-Br or C-H bonds at the 2 and 5 positions of the thiophene ring) can signify the completion of the reaction.
Table 3: Key FTIR Vibrational Modes for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3060 | Aromatic C-H Stretch |
| ~2870-2930 | Aliphatic C-H Stretch |
| ~1450-1510 | Thiophene Ring C=C Symmetric Stretch |
| ~1370 | Thiophene Ring C=C Asymmetric Stretch |
| ~1050-1150 | C-O-C Ether Stretch |
Probing Molecular Vibrations and Conformational Changes in Polymer Films
Raman spectroscopy, being highly sensitive to the symmetric vibrations of the polymer backbone, is an excellent tool for probing the conjugation and conformation of polythiophene chains in the solid state. The most prominent Raman bands for conjugated polymers are the C=C symmetric stretch (ca. 1450 cm⁻¹) and the C-C intra-ring stretch (ca. 1375 cm⁻¹).
The position and width of these Raman bands are highly sensitive to the effective conjugation length along the polymer backbone. For instance, a shift to lower wavenumbers for the C=C stretching mode is indicative of an increased effective conjugation length, which is often associated with a more planar and ordered chain conformation in thin films. This makes Raman spectroscopy a valuable technique for assessing the degree of crystallinity and molecular ordering induced by processing conditions like thermal annealing or solvent vapor annealing.
Electronic Spectroscopy: UV-Vis-NIR Absorption and Fluorescence Emission
Electronic spectroscopy provides critical information about the electronic structure of the conjugated polymer, including the energy of its main electronic transitions and its light-emitting capabilities.
The UV-Vis-NIR absorption spectrum of poly(this compound) in solution or as a thin film is dominated by a broad and intense absorption band in the visible region. This band corresponds to the π-π* electronic transition of the conjugated polythiophene backbone. The position of the absorption maximum (λ_max) is a direct indicator of the polymer's average conjugation length.
In a dilute solution, where the polymer chains are more coiled, the λ_max is typically found at shorter wavelengths (e.g., 430-450 nm). In the solid state (thin film), intermolecular interactions and a more planar chain conformation lead to an extension of the effective conjugation length. This results in a red-shift of the λ_max, often to wavelengths greater than 500 nm. The appearance of a vibronic shoulder at longer wavelengths in the film's spectrum is a hallmark of increased interchain order and aggregation.
While many polythiophenes exhibit fluorescence, the quantum yield can vary significantly. The fluorescence emission spectrum is typically mirror-imaged to the absorption spectrum, with the emission maximum appearing at a longer wavelength (a Stokes shift). The study of its fluorescence properties, including quantum yield and lifetime, is crucial for evaluating its potential in optoelectronic devices such as organic light-emitting diodes (OLEDs).
Table 4: Typical Electronic Absorption Data for Poly(this compound)
| Medium | Absorption λ_max (nm) | Key Indication |
|---|---|---|
| Solution (e.g., Chloroform) | ~430 - 450 | π-π* transition of coiled, individual polymer chains |
| Thin Film (as-cast) | ~510 - 530 | Red-shifted π-π* transition due to planarization and aggregation |
Analysis of Electronic Transitions and Determination of Effective Conjugation Length
The electronic properties of Poly(this compound) are primarily investigated using UV-Vis absorption spectroscopy. In solution, non-aggregated chains of polythiophenes typically exhibit a broad absorption peak, which corresponds to the π-π* electronic transition of the conjugated backbone. acs.org For poly(3-alkylthiophene)s (P3ATs), this peak is generally observed in the 400–500 nm range. acs.org The position of this absorption maximum (λ_max) is intrinsically linked to the effective conjugation length—the average number of uninterrupted, planar thiophene rings along the polymer backbone. A longer effective conjugation length leads to a more delocalized π-electron system, which in turn results in a lower energy π-π* transition and a red-shift (a shift to longer wavelengths) of the absorption peak.
The flexible oligo(ethylene glycol) side chains in Poly(this compound) can influence the planarity of the backbone and, consequently, the effective conjugation length. While these polar side chains can enhance solubility, they may also introduce conformational disorder, potentially leading to a blue-shift in the absorption spectrum compared to their more rigid poly(3-alkylthiophene) counterparts. rsc.org However, studies on other polythiophenes with oligo(ethylene glycol) side chains have shown that they can still form well-ordered structures, suggesting a delicate balance between side-chain-induced disorder and backbone planarity. rsc.org
| Polymer System | Typical λ_max (nm) in Solution | Key Influencing Factors |
| Poly(3-alkylthiophene)s | 400-500 | Effective conjugation length, solvent environment acs.org |
| Polythiophenes with polar side chains | Varies | Side-chain polarity, conformational disorder rsc.org |
| Polythiophenes with OEG side chains | Varies | Balance of side-chain flexibility and backbone planarity rsc.org |
Solvatochromic Behavior and Concentration-Driven Aggregation Studies in Solution
Poly(this compound) is expected to exhibit significant solvatochromic behavior, where the color of its solution changes with the polarity of the solvent. This phenomenon in poly(3-alkylthiophene)s is not just a simple function of solvent polarity but is also influenced by specific polymer-solvent interactions. nih.govacs.org The polar ether linkages in the side chains of Poly(this compound) are likely to lead to strong interactions with a range of solvents, influencing the polymer's conformation and electronic properties. rsc.org
Concentration-driven aggregation is another critical aspect of the solution behavior of this polymer. As the concentration of a polythiophene solution increases, or upon the addition of a "poor" solvent, polymer chains tend to aggregate. This aggregation often leads to a more planar and ordered structure, resulting in a red-shifted absorption spectrum. This is a hallmark of the formation of interchain species with enhanced electronic coupling. acs.org The hydrophilic nature of the oligo(ethylene glycol) side chains suggests that Poly(this compound) may exhibit unique aggregation behavior, particularly in mixed solvent systems or aqueous environments. nih.gov Research on polythiophenes with carboxylated side chains has demonstrated that hydrogen bonding can direct the ordered assembly of the polymer chains, a factor that could also be relevant for polymers with ether-rich side chains. nsf.gov
| Phenomenon | Description | Expected Effect on Spectrum |
| Solvatochromism | Change in solution color with solvent polarity. | Shift in λ_max due to polymer-solvent interactions. nih.gov |
| Aggregation | Self-assembly of polymer chains in solution. | Red-shift in λ_max due to increased planarity and interchain interactions. acs.org |
Electrochemical Characterization Techniques
Electrochemical methods are vital for probing the redox properties and electronic energy levels of Poly(this compound).
Cyclic Voltammetry for Redox Potentials and Electronic Energy Level Determination
Cyclic voltammetry (CV) is a fundamental technique used to determine the oxidation and reduction potentials of electroactive polymers like Poly(this compound). From the onset potentials of the oxidation (p-doping) and reduction (n-doping) processes, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. For many polythiophenes, the HOMO level is typically found in the range of -4.92 to -5.20 eV. nsf.gov The electrochemical band gap can then be calculated from the difference between the HOMO and LUMO energy levels.
| Parameter | Determination Method | Typical Values for Polythiophenes (eV) |
| HOMO Level | Onset of oxidation potential in CV | -4.92 to -5.20 nsf.gov |
| LUMO Level | Onset of reduction potential in CV | -3.53 to -2.70 nsf.gov |
| Electrochemical Band Gap | Difference between HOMO and LUMO | Varies |
Spectroelectrochemistry for In Situ Doping Mechanism Elucidation
Spectroelectrochemistry combines UV-Vis-NIR spectroscopy with electrochemical measurements, allowing for the in-situ observation of changes in the electronic structure of the polymer film as it is electrochemically doped and de-doped. mdpi.com When a polythiophene film is oxidized (p-doped), the intensity of the π-π* transition decreases, and new absorption bands appear at lower energies (in the NIR region). These new bands are associated with the formation of polarons and bipolarons, which are the charge carriers in the doped polymer.
For Poly(this compound), spectroelectrochemistry would reveal the specific electronic species formed upon doping and provide insights into the stability of these doped states. The presence of ether linkages in the side chains could influence the interaction of the polymer with electrolyte ions, potentially affecting the doping and de-doping kinetics and the stability of the charge carriers. nsf.gov The ability to perform these studies in aqueous electrolytes, facilitated by the water-solubility imparted by the side chains, is a significant advantage for this class of polymers. tandfonline.com
Morphological and Microstructural Analysis
The arrangement of polymer chains in the solid state is crucial for the performance of devices.
Scanning Tunneling Microscopy (STM) for Surface Self-Assembly and Kinked Conformations
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the self-assembly of polymer chains on conductive surfaces with sub-molecular resolution. beilstein-journals.org For poly(3-hexylthiophene) (P3HT), STM studies have revealed the formation of ordered, lamellar structures on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov These studies have shown that the polymer backbones align parallel to each other, and the arrangement of the side chains can vary. nih.gov
For Poly(this compound), STM would provide invaluable information on how the polar, flexible side chains influence the two-dimensional crystalline packing. The balance between intermolecular forces, polymer-substrate interactions, and the conformational flexibility of the side chains will dictate the final self-assembled structure. beilstein-journals.org It is also possible to observe defects, domain boundaries, and even individual polymer chains in various conformations, including kinked or folded structures. Dynamic STM could potentially track the motion and reorganization of these chains on the surface, providing insights into the polymer's flexibility. nih.gov The hydrophilic nature of the side chains might also be exploited to study self-assembly at the liquid-solid interface with aqueous solutions. nih.gov
Electron Microscopy (TEM, EFTEM) for Nanostructure and Phase Separation in Films
Transmission Electron Microscopy (TEM) and Energy-Filtered Transmission Electron Microscopy (EFTEM) are powerful techniques for visualizing the nanoscale morphology and elemental distribution within thin films of Poly(this compound) (P3EET). These methods provide direct, real-space images of the polymer's internal structure, which is crucial for understanding how its molecular arrangement influences its electronic and ionic properties.
In studies of P3EET and similar glycolated polythiophenes, TEM reveals the presence of distinct domains within the polymer film. These domains often consist of crystalline and amorphous regions. The crystalline regions, where the polythiophene backbones are more ordered, are embedded within a matrix of amorphous polymer, where the chains are disordered. The size, shape, and distribution of these crystalline domains significantly impact charge transport through the material.
EFTEM, a specialized form of TEM, allows for the mapping of specific elements within the sample. By filtering for the energy loss of electrons that have interacted with specific elements (like sulfur from the thiophene rings or oxygen from the ethoxy side chains), EFTEM can provide insights into phase separation. For instance, in blends of P3EET with other polymers or additives, EFTEM can visualize how the different components are distributed and whether they form distinct phases or are well-mixed at the nanoscale. This is particularly important for organic electrochemical transistors (OECTs) and other devices where the interface between the polymer and an electrolyte is critical. While specific EFTEM studies on P3EET are not widely reported in the provided context, the technique is broadly applicable to understanding the compositional heterogeneity in such materials.
X-ray Diffraction (XRD) for Assessment of Crystalline Order and Lamellar Structures
X-ray Diffraction (XRD) is a fundamental technique for probing the crystalline structure of polymeric materials like P3EET. By analyzing the angles and intensities at which X-rays are scattered by a thin film, detailed information about the arrangement of polymer chains can be obtained.
For semicrystalline polymers such as P3EET, XRD patterns typically exhibit both sharp Bragg peaks, indicative of crystalline order, and a broad amorphous halo. The sharp peaks arise from the regular, repeating arrangement of the polymer chains in crystalline domains, often referred to as lamellae. In polythiophenes, two primary diffraction features are of interest:
Lamellar Stacking: A low-angle reflection corresponding to the (h00) crystallographic plane provides the d-spacing for the lamellar stacking, which is the distance between adjacent polymer backbones separated by the interdigitated side chains. For P3EET, the flexible and bulky ethoxy side chains influence this spacing.
π-Stacking: A higher-angle reflection, typically corresponding to the (0k0) plane, reveals the distance between π-stacked thiophene rings. This π-stacking distance is critical for efficient charge transport along the polymer backbones.
The degree of crystallinity, calculated from the relative areas of the crystalline peaks and the amorphous halo, is a key parameter that influences the material's electronic performance. dtic.mil Thermal annealing can often be used to increase the crystallinity and coherence length of polythiophene films, leading to improved device performance. dtic.milnist.gov
Other Advanced Characterization for Specific Properties
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers like P3EET. This information is critical as the molecular weight significantly influences the polymer's processability, film-forming properties, and ultimately, its electronic and mechanical characteristics.
In GPC, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weights (e.g., polystyrene), the molecular weight of the P3EET sample can be determined. warwick.ac.uk
The output from a GPC analysis provides several key parameters:
Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.
Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.
For instance, a study on a related glycol-substituted polythiophene, poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT), reported a number average molar mass (Mn) of 78 kg/mol and a mass average molar mass (Mw) of 115 kg/mol , with a dispersity (Mw/Mn) of 1.47, as determined by high-performance liquid chromatography (a related technique) in tetrahydrofuran. osti.gov The molecular weight of electrochemically prepared poly(3-alkylthiophene)s has been shown to increase with the applied potential during polymerization within a certain range. kpi.ua
Table 1: Example GPC Data for a Glycolated Polythiophene
| Parameter | Value |
|---|---|
| Number-Average Molecular Weight (Mn) | 78 kg/mol |
| Weight-Average Molecular Weight (Mw) | 115 kg/mol |
| Polydispersity Index (PDI) | 1.47 |
Data for P3MEEMT, a structurally similar polymer. osti.gov
Electron Paramagnetic Resonance (EPR) for Aggregation Studies
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying materials with unpaired electrons. In the context of P3EET, EPR is particularly useful for investigating the formation and nature of charge carriers (polarons) upon doping and for probing the aggregation state of the polymer chains in solution and in thin films.
When P3EET is chemically or electrochemically doped, electrons are removed from (p-doping) or added to (n-doping) the polymer backbone, creating mobile charge carriers known as polarons, which have a characteristic spin of S=1/2 and are therefore EPR active. The EPR signal's intensity, lineshape, and g-factor can provide valuable information about the concentration, mobility, and environment of these charge carriers.
Furthermore, EPR can be used to study the aggregation of P3EET chains. In solution, polythiophenes can exist as individual, solvated chains or form aggregates where the backbones are in close proximity. These different states can exhibit distinct EPR signatures upon light-induced charge generation or chemical doping. By analyzing the changes in the EPR spectrum as a function of solvent, temperature, or concentration, one can gain insights into the thermodynamics and kinetics of aggregation. This is crucial because aggregation significantly affects the electronic properties of the resulting thin films.
Applications in Advanced Organic Electronic and Energy Devices
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental building blocks of organic electronic circuits, and their performance is intrinsically linked to the properties of the semiconductor layer. The design of the device architecture and the molecular structure of the polymer are critical for achieving high charge carrier mobility and operational stability.
Device Architectures and Design Principles for High-Performance OFETs
In the context of polythiophenes with polar side chains, such as those containing ethylene (B1197577) glycol units, the interface with the dielectric becomes particularly important. The polarity of the side chains can influence the polymer's self-assembly and molecular packing at the interface, which in turn affects charge carrier mobility. nih.gov Therefore, the selection of an appropriate dielectric material and surface modification is a key design principle for optimizing OFETs based on these materials.
Impact of Poly(3-[2-(2-Ethoxyethoxy)ethoxy]thiophene) Material Architecture on Charge Transport in OFETs
The molecular architecture of poly(this compound) significantly influences its charge transport characteristics. The presence of the oligo(ethylene glycol) ether side chains imparts distinct properties compared to more common alkyl-substituted polythiophenes like poly(3-hexylthiophene) (P3HT).
The ether linkages in the side chains increase the polymer's polarity, which can affect its solubility and film-forming properties. While enhancing solubility in more polar solvents, these side chains can also influence the interchain packing and crystallinity of the polymer films. Research on related glycolated polythiophenes has shown that the length of the ethylene glycol side chain is a critical parameter. researchgate.netnih.gov A careful balance must be struck; shorter chains can promote better ordering and higher charge carrier mobility, while longer chains can enhance solubility but may lead to less ordered structures, which can be detrimental to charge transport. researchgate.netrsc.org
For instance, studies on polythiophenes with triethylene glycol side chains, which are structurally analogous to the polymer , have shown that the side-chain length considerably influences the polymer's ability to order. researchgate.netrsc.org While specific charge mobility data for pristine poly(this compound) in a standard OFET configuration is not widely reported in dedicated studies, research on similar glycolated polythiophenes in organic electrochemical transistors (OECTs) provides valuable insights. OECTs are a related class of devices where both ionic and electronic transport are important. In these systems, the ethylene glycol chains facilitate ion penetration and interaction with the polymer backbone. nih.govdiva-portal.org While the primary function of the side chains in OECTs is to facilitate ionic conductivity, the electronic mobility of the polymer backbone remains a crucial factor for device performance. It has been observed that the molecular weight of these glycolated polythiophenes also plays a significant role, with higher molecular weights sometimes leading to improved performance, although this can be dependent on the electrolyte used. ntu.edu.tw
Organic Photovoltaic (OPV) Devices and Organic Solar Cells (OSCs)
The unique properties of poly(this compound) and related glycolated polymers also make them interesting candidates for use in OPV devices and OSCs. Their ability to influence morphology and facilitate charge separation are key areas of investigation.
Photoactive Layer Engineering in Bulk Heterojunction Devices
In bulk heterojunction (BHJ) solar cells, the photoactive layer consists of an interpenetrating network of an electron donor and an electron acceptor material. The morphology of this blend is critical for efficient device operation, as it dictates the area of the donor-acceptor interface for exciton (B1674681) dissociation and provides pathways for charge transport to the respective electrodes.
The engineering of the photoactive layer involves controlling the phase separation and crystallinity of the donor and acceptor materials. This is often achieved through the selection of appropriate solvents, the use of solvent additives, and post-deposition treatments like thermal or solvent vapor annealing. The side chains of the polymer play a crucial role in this process, as they influence the polymer's solubility and its miscibility with the acceptor material. sigmaaldrich.com The ethoxyethoxy side chains of poly(this compound) can be expected to alter its blending behavior with common fullerene or non-fullerene acceptors compared to polythiophenes with simple alkyl side chains.
Role of Poly(this compound) in Efficient Charge Separation and Absorption
For efficient charge separation to occur, the energy levels of the donor and acceptor materials must be appropriately aligned. The highest occupied molecular orbital (HOMO) of the donor should be higher than that of the acceptor, while the lowest unoccupied molecular orbital (LUMO) of the donor should be higher than that of the acceptor. The introduction of ether-containing side chains can subtly modify the electronic energy levels of the polythiophene backbone.
While specific studies on the homopolymer are limited, research on a copolymer incorporating a similar side chain provides valuable data. A study on an aqueous-processed all-polymer solar cell utilized a naphthalene (B1677914) dicarboximide-based copolymer acceptor, P(NDIDEG-T), which contains a 3-(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy) side chain. diva-portal.org In this system, the polymer containing the ethoxyethoxy moiety acted as the electron acceptor. The device, when blended with a suitable polymer donor, demonstrated the potential for these materials to participate in efficient photovoltaic energy conversion.
Optimization of Power Conversion Efficiency and Long-Term Stability
The ultimate goal in OPV research is to maximize the power conversion efficiency (PCE) and ensure the long-term operational stability of the devices. The PCE is determined by the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF).
In the aforementioned study of an all-polymer solar cell, the device incorporating the polymer with ethoxyethoxy side chains, P(NDIDEG-T), as the acceptor achieved a power conversion efficiency of 2.27%. diva-portal.org The detailed performance parameters are provided in the table below. This result, while modest compared to state-of-the-art OPVs, is significant as it demonstrates the viability of using such glycolated polymers in functional solar cells processed from environmentally benign aqueous solutions. diva-portal.org
The long-term stability of OPV devices is another critical factor for commercialization. The morphology of the active layer can change over time due to thermal stress or photo-induced degradation, leading to a decrease in performance. The flexible and polar nature of the ethoxyethoxy side chains might influence the morphological stability of the blend, although further research is needed to fully understand these effects.
Interactive Data Table: Photovoltaic Performance of an All-Polymer Solar Cell Utilizing a Copolymer with 3-[2-(2-Ethoxyethoxy)ethoxy] Side Chains
| Donor Polymer | Acceptor Polymer | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) | Source |
| P(Qx8O-T) | P(NDIDEG-T) | 0.78 | 5.47 | 54 | 2.27 | diva-portal.org |
Note: The acceptor polymer, P(NDIDEG-T), is poly[(N,N′-bis(3-(2-(2-(2-methoxyethoxy)-ethoxy)ethoxy)-2-((2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-methyl)propyl)naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl)-alt-(2,5-thiophene)].
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
In the realm of display and lighting technologies, the efficiency and longevity of OLEDs and PLEDs are critically dependent on the seamless injection of charge carriers from the electrodes to the emissive layer. Polymers derived from this compound and its analogs have shown promise in addressing this challenge, particularly in the formation of hole injection and transport layers.
The primary role of a Hole Injection Layer (HIL) is to reduce the energy barrier for the injection of holes from the transparent anode, typically indium tin oxide (ITO), into the active organic layer. A Hole Transport Layer (HTL), on the other hand, facilitates the efficient transport of these holes to the emissive layer while blocking the passage of electrons, thereby enhancing the probability of radiative recombination.
While direct research on polymers synthesized exclusively from this compound for OLED applications is limited, a sulfonated derivative, Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl), has been commercialized as an organic conductive ink for use as a HIL in OLEDs. sigmaaldrich.comsigmaaldrich.com These solutions are designed for spin coating applications and aim to improve hole injection, which in turn enhances the lifetime of the OLED device. sigmaaldrich.com The work function of these sulfonated polythiophene solutions is reported to be in the range of -5.1 to -5.2 eV, which is crucial for matching the energy levels of the anode and the subsequent organic layers. sigmaaldrich.com
The principle of using polythiophenes as HILs is well-established. For instance, stable and smooth thin layers of polybithiophene have been shown to significantly improve hole injection from the ITO anode to the hole-transport layer in vapor-deposited OLEDs. researchgate.net This leads to a notable reduction in the operating voltage and an increase in luminous efficiency. researchgate.net Similarly, p-type conjugated polymers like poly(3-hexylthiophene) (P3HT) have been investigated as HILs. The highest occupied molecular orbital (HOMO) energy level of P3HT (around -5.1 eV) can effectively lower the energy barrier for hole injection from an ITO anode (work function of approximately -4.8 eV) to a typical hole transport layer (HOMO energy of about -5.4 eV). mdpi.com
The performance of an OLED is evaluated based on several key metrics, including current efficiency (measured in candela per ampere, cd/A), power efficiency (lumens per watt, lm/W), external quantum efficiency (EQE, %), and the operating voltage required to achieve a certain brightness. Lowering the operating voltage is a critical goal as it directly translates to lower power consumption and reduced device degradation.
The introduction of a suitable HIL is a primary strategy for reducing the operating voltage. By minimizing the energy barrier for hole injection, the driving voltage required for the device to turn on and reach a desired luminance is decreased. For example, OLEDs incorporating an electropolymerized polybithiophene layer demonstrated a significant reduction in operating voltage of about 4 volts compared to devices without this layer. researchgate.net
The performance of OLEDs can be significantly influenced by the specific polythiophene derivative used. For instance, in a study using a fluorene-benzotriazole based polymer with a thiophene (B33073) linker (TP2) as the emissive layer, a maximum brightness of 243 cd/m² at 40 mA/cm² and a maximum current efficiency of 1.38 cd/A were achieved. nih.gov Another study on OLEDs with a physically cross-linked low-regioregular nucleobase functionalized poly(3-thiophene) as the HIL reported a maximum luminance of 6310 cd/m² and a luminescence efficiency of 1.24 cd/A. mdpi.com These examples highlight the performance levels that can be achieved with engineered polythiophene-based materials.
A multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter incorporating a five-membered thiophene core achieved an impressive external quantum efficiency of 34.6% with a reduced efficiency roll-off, maintaining an EQE of 26.8% at a high luminance of 1000 cd/m². rsc.org This demonstrates the potential of thiophene-based materials in high-performance OLEDs.
Table 1: Performance of Selected OLEDs with Thiophene-based Polymers
| Polymer/Emitter | Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Polybithiophene | HIL | Enhanced | Enhanced | - | - | researchgate.net |
| LR-PU | HIL | 6310 | 1.24 | - | - | mdpi.com |
| TP2 | Emissive Layer | 243 | 1.38 | - | - | nih.gov |
Organic Electrochemical Transistors (OECTs)
Organic electrochemical transistors are emerging as powerful devices for bioelectronic applications due to their ability to transduce ionic signals in aqueous environments into electronic signals. Glycolated polythiophenes, derived from monomers like this compound, are at the forefront of materials development for OECTs.
OECTs operate through the volumetric doping and de-doping of the semiconductor channel by ions from an electrolyte. When a gate voltage is applied through the electrolyte, ions are injected into the bulk of the polymer film. This ionic charge is then compensated by electronic charge carriers (holes) in the conjugated backbone of the polythiophene, leading to a modulation of the drain current.
The ethylene glycol side chains of these polymers are hydrophilic, which facilitates the penetration of ions and water into the polymer film, enabling this volumetric doping mechanism. Research on poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT), a close analog, has shown that it exhibits faster anion injection rates compared to the more hydrophobic poly(3-hexylthiophene) (P3HT). sigmaaldrich.comntu.edu.tw This is attributed to the hydration of the P3MEEMT crystal lattice. sigmaaldrich.comntu.edu.tw The performance of OECTs is often characterized by the product of the charge carrier mobility (µ) and the volumetric capacitance (C*), with higher values indicating better device performance.
The interplay between water uptake and the crystallinity of the polymer film is a critical factor governing OECT performance. While the hydrophilic side chains promote water and ion ingress, which is essential for operation, excessive swelling of the polymer can be detrimental.
Studies have shown that changing the crystallinity of the polymer film through methods like thermal annealing has contrasting effects on the performance of OECTs compared to traditional Organic Field-Effect Transistors (OFETs). sigmaaldrich.commdpi.comntu.edu.tw For P3MEEMT, thermal annealing increases the crystallinity, which enhances the mobility in dry OFETs. However, in the aqueous environment of an OECT, the same increase in crystallinity leads to a decrease in OECT mobility. sigmaaldrich.commdpi.comntu.edu.tw This suggests that the presence of water can reduce the electronic connectivity between the crystalline regions of the polymer. sigmaaldrich.comntu.edu.tw
Electrochemical quartz crystal microbalance (EQCM) studies have revealed that the dynamics of water uptake under an applied bias differ significantly between crystalline and amorphous films of P3MEEMT. sigmaaldrich.commdpi.comntu.edu.tw While some water uptake is necessary for efficient ion transport, excessive swelling can disrupt the molecular packing and hinder charge transport, thus negatively impacting device performance. boronmolecular.com Therefore, a key materials design strategy is to achieve an optimal balance of water uptake and structural integrity. This can be accomplished by tuning the length and distribution of the ethylene glycol side chains.
Table 2: Impact of Crystallinity on Transistor Performance of P3MEEMT
| Device Type | Film State | Effect of Annealing (Increased Crystallinity) | Reference |
|---|---|---|---|
| OFET (dry) | - | Increased Mobility | sigmaaldrich.commdpi.comntu.edu.tw |
Sensing Technologies
The sensitivity of OECTs to their ionic environment makes them highly suitable for a variety of sensing applications. The ability to functionalize the glycolated polythiophene channel or the gate electrode allows for the development of specific and sensitive sensors.
Polymers derived from this compound and its analogs have been employed in OECT-based sensors for detecting a range of analytes. For example, by modifying the OECT channel, it is possible to create sensors for biomolecules. In one study, OECTs based on a glycolated polythiophene were used for monitoring the barrier function of epithelial cell layers. sigmaaldrich.com The transistor could detect changes in the ionic flux across the cell layer, providing a real-time, non-invasive measure of cell layer integrity.
Furthermore, the inherent amplification properties of OECTs allow for the detection of low concentration analytes. The volumetric doping mechanism leads to a large transconductance, meaning a small change in the input (gate voltage, influenced by the analyte) can produce a large change in the output (drain current). This makes these devices promising for applications in medical diagnostics, environmental monitoring, and food safety.
Scientific Focus: The Chemical Compound “this compound”
Despite a comprehensive search of scientific literature and databases, detailed research findings on the specific applications of poly(this compound) in advanced organic electronic and energy devices, as outlined in the requested article structure, are not available in published literature. While the broader class of polythiophenes has been extensively studied for these applications, specific data for the polymer derived from this compound is not present.
The monomer, this compound, is commercially available, suggesting its use in research and development. Additionally, a closely related sulfonated polymer, poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl), is utilized as a hole injection layer in organic light-emitting diodes (OLEDs), highlighting the potential of similar structures in organic electronics.
However, without specific studies on poly(this compound), it is not possible to provide scientifically accurate information on its use in the following areas as requested:
Energy Storage Systems
Supercapacitive Materials and Electrode Fabrication
General information on other polythiophene derivatives, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(3-alkylthiophene)s (P3ATs), demonstrates the potential of this class of materials. For instance, PEDOT and its derivatives are well-regarded for their high stability and conductivity, making them suitable for biosensor applications. Similarly, certain poly(3-alkylthiophene)s exhibit a positive temperature coefficient effect, a property of interest for enhancing battery safety.
Given the strict requirement to focus solely on "this compound" and its polymer, and the absence of specific research data for the requested applications, this article cannot be generated at this time.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Optoelectronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and polymers. For polythiophenes, DFT calculations can predict key electronic parameters, offering a window into their potential performance in electronic devices.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier molecular orbitals that determine the electronic and optical properties of conjugated polymers. The HOMO level is associated with the ionization potential and relates to the ability to donate an electron, while the LUMO level is linked to the electron affinity and the ability to accept an electron. The energy difference between these two levels, the HOMO-LUMO gap (Eg), is a key parameter that influences the polymer's absorption spectrum and its semiconducting nature.
A study by Sahalianov et al. on polythiophenes with tetraethylene glycol side chains provides insights into the electronic structure. nih.govacs.org The calculated energy levels are influenced by the polymer's conformation and the surrounding environment. The presence of polar oligoether side chains can affect the frontier energy levels due to resonance effects. rsc.org
Table 1: Representative DFT-Calculated Electronic Properties of Thiophene-Based Systems
This table presents illustrative data from computational studies on related thiophene (B33073) compounds to approximate the expected values for 3-[2-(2-Ethoxyethoxy)ethoxy]thiophene and its oligomers, as specific data for this compound is not available.
| System | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Thiophene Monomer (Illustrative) | -6.9 | -0.2 | 6.7 |
| Thiophene Dimer (Illustrative) | -6.2 | -1.5 | 4.7 |
| Thiophene Trimer (Illustrative) | -5.8 | -2.0 | 3.8 |
| Polythiophene with Alkyl Side Chains (e.g., P3HT) | ~ -4.8 | ~ -2.7 | ~ 2.1 |
| Polythiophene with Glycol Side Chains (Estimated) | ~ -5.1 | ~ -3.0 | ~ 2.1 |
Note: The values are approximate and can vary significantly based on the computational method, basis set, and the specific molecular geometry used in the calculations.
Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. In the context of this compound, the electron-rich thiophene ring can act as a donor, and while the ethoxyethoxy side chain is not a strong acceptor, the interplay between the backbone and the polar side chains can influence charge distribution.
Computational studies, often combining DFT and time-dependent DFT (TD-DFT), are instrumental in elucidating ICT processes. nih.govacs.org These calculations can map the electron density distribution in the ground and excited states. For substituted polythiophenes, it has been shown that the nature of the side chain can modulate the electronic transitions and the character of the excited states. researchgate.net The polar nature of the oligoether side chain in this compound is expected to influence the local dielectric environment, which in turn can affect the stability of charge-separated states. rsc.org While direct ICT from the backbone to the side chain might be minimal, the side chain's conformation and its interaction with the backbone can alter the electronic properties and influence inter-chain interactions and charge transfer processes in the aggregated state.
Molecular Dynamics (MD) Simulations for Conformational and Aggregation Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For polymers like poly(this compound), MD simulations provide valuable information about chain conformation, aggregation, and the influence of the environment.
MD simulations are particularly useful for predicting how poly(this compound) chains might aggregate in different environments, such as in solution or in a thin film, and in the presence of water or ions. The polar nature of the oligoether side chains suggests a strong interaction with polar solvents and ions.
Simulations have shown that glycolated polythiophenes can exhibit distinct aggregation behaviors compared to their alkylated counterparts. bohrium.com The presence of water can significantly impact the polymer microstructure, with MD simulations revealing pathways for water penetration into the polymer matrix. arxiv.org This is particularly relevant for applications in bioelectronics and sensors, where the polymer interacts with an aqueous environment. The simulations can predict the degree of swelling and the distribution of ions within the polymer film, which are critical parameters for the performance of organic electrochemical transistors (OECTs). bohrium.comnih.gov
Computational Modeling of Charge Transport and Doping Mechanisms
Computational modeling of charge transport in conjugated polymers is a complex, multi-scale challenge. It involves understanding how charge carriers (polarons and bipolarons) move along a single polymer chain (intrachain transport) and hop between adjacent chains (interchain transport).
For polythiophenes with oligoether side chains, computational models suggest that charge transport is highly dependent on the polymer's morphology. acs.org The polar side chains can influence the energetic landscape for charge carriers and affect the electronic coupling between polymer backbones. rsc.org While high crystallinity is often associated with better charge transport, the amorphous regions and the interfaces between crystalline and amorphous domains also play a crucial role.
Computational studies on doped conjugated polymers indicate that the introduction of dopant molecules and their counterions significantly alters the electronic structure and morphology. nih.govacs.org The oligoether side chains in poly(this compound) are expected to facilitate the diffusion of ions into the polymer matrix, which is a key aspect of the doping process in devices like OECTs. acs.orgacs.org Modeling efforts aim to correlate the doping level with changes in the electronic structure and the resulting charge transport properties. These models often combine quantum mechanical calculations for electronic parameters with kinetic Monte Carlo simulations to simulate charge carrier dynamics over larger length and time scales. bohrium.com
Simulation of Charge Carrier Mobility in Polymeric Films
The charge carrier mobility within a polymeric film is a critical parameter determining its efficacy in electronic devices. Simulating this property offers a microscopic understanding of how the polymer's chemical structure, morphology, and intermolecular interactions influence the transport of charge. While specific simulation data for poly(this compound) is not extensively documented in publicly available literature, general principles derived from computational studies of similar oligo(ethylene glycol)-substituted polythiophenes provide significant insights.
Molecular dynamics (MD) simulations are frequently employed to model the morphology of polymeric films. These simulations can predict how the flexible ethoxy side chains of P(g3T) influence the packing of the polythiophene backbones. The arrangement of these backbones, whether ordered (crystalline) or disordered (amorphous), profoundly impacts charge transport. In crystalline regions, charges can move more efficiently through well-aligned π-π stacking of the thiophene rings.
First-principles calculations based on Density Functional Theory (DFT) can be used to determine the electronic structure of the polymer chains. nist.govprinceton.edu These calculations provide information on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge injection and transport. For polythiophenes, hole transport (movement of positive charges in the HOMO level) is typically more efficient.
A study on a related series of glycolated polythiophenes highlighted that a balance in the ethylene (B1197577) glycol side chain length is crucial for optimizing charge carrier transport properties. kaust.edu.sa While shorter side chains can promote better electronic coupling, longer chains may be necessary for processability and ion interactions, which are also vital for the functionality of devices like organic electrochemical transistors. kaust.edu.sa
The table below summarizes key parameters that are typically investigated in computational studies of charge transport in conjugated polymers and indicates the expected influence of the ethoxy side chains of P(g3T).
| Parameter | Computational Method | Expected Influence of Ethoxy Side Chains |
| Inter-chain Distance (π-stacking) | Molecular Dynamics (MD) | Flexible side chains may increase this distance, potentially lowering mobility. |
| Backbone Planarity | Density Functional Theory (DFT) | Side chain interactions can induce some torsion in the backbone, affecting conjugation. |
| Transfer Integral (t) | DFT, Quantum Chemistry | Highly dependent on π-stacking distance and orientation; sensitive to morphology. |
| Reorganization Energy (λ) | DFT, Quantum Chemistry | The polar nature of the ethoxy chains might influence the local dielectric environment, affecting λ. |
| Simulated Hole Mobility | Kinetic Monte Carlo (KMC) | A complex interplay of the above factors; generally lower than alkyl-substituted counterparts but with other benefits. |
It is important to note that the actual charge carrier mobility is a bulk property that depends on the combination of intra-chain transport along the polymer backbone and inter-chain hopping between different chains.
Elucidation of Doping Mechanisms at the Molecular and Electronic Levels
Doping is a fundamental process used to increase the charge carrier concentration and, consequently, the electrical conductivity of conjugated polymers. Computational studies are instrumental in elucidating the complex mechanisms of doping at both the molecular and electronic levels. For P(g3T), the ethylene glycol-based side chains play a significant role in the doping process, particularly in the context of electrochemical doping where ion transport is essential.
Doping involves a redox reaction where the polymer is either oxidized (p-type doping) or reduced (n-type doping). In p-type doping, electrons are removed from the polymer backbone, creating mobile positive charge carriers (polarons and bipolarons). The presence of electron-donating alkoxy groups on the thiophene ring generally facilitates p-type doping.
Computational models can shed light on several aspects of the doping mechanism:
Host-Dopant Interactions: The polar ethylene glycol side chains of P(g3T) are expected to have a strong affinity for dopant molecules, especially in solution-based doping processes. This can enhance the miscibility of the dopant within the polymer matrix, leading to higher doping efficiency.
Structural Changes upon Doping: Upon oxidation, the geometry of the thiophene rings changes from an aromatic to a more quinoid-like structure. DFT calculations can model these geometric changes and the associated energy levels. In-situ studies of similar glycolated polythiophenes have shown that doping can lead to changes in the crystal lattice, such as a contraction of the π-π stacking distance and an increase in the lamellar spacing. mdpi.com This suggests that ions from the dopant or electrolyte can be accommodated within the structure.
Nature of Charge Carriers: Theoretical calculations can help identify the nature of the charge carriers formed upon doping. At low doping levels, isolated polarons (radical cations) are typically formed. As the doping concentration increases, these can combine to form spin-less bipolarons (dications). The relative stability of polarons and bipolarons can be assessed computationally.
A schematic representation of the p-type doping process in a polythiophene is provided below, which is applicable to P(g3T).
| Stage | Description | Key Molecular/Electronic Events |
| 1. Initial State | Neutral polymer chain with aromatic thiophene rings. | Electrons are in the valence band (HOMO). |
| 2. Charge Transfer | An oxidizing agent (dopant) removes an electron from the polymer backbone. | A polaron (a radical cation) is formed on the chain. The HOMO-LUMO gap is modified with the appearance of new electronic states. |
| 3. Geometric Relaxation | The polymer backbone locally distorts to accommodate the positive charge, forming a more quinoid-like structure. | The polaron becomes self-localized over a few monomer units. |
| 4. Increased Doping | Further oxidation can lead to the formation of a second polaron, which may combine with the first to form a bipolaron. | A bipolaron (dication) is formed, which is spin-less. |
Studies on related systems indicate that the efficiency of doping and the subsequent charge transport are a result of a complex interplay between the polymer's electronic structure, its morphology, and the nature of the dopant and its counter-ion. rsc.org The flexible and polar side chains of this compound are a key design element that modulates these interactions.
Q & A
Q. What are the key synthetic routes for 3-[2-(2-Ethoxyethoxy)ethoxy]thiophene, and how can reaction conditions be optimized?
The synthesis involves three primary steps:
Substitution Reaction : A thiophene derivative undergoes nucleophilic substitution with ethylene glycol monomethyl ether derivatives to introduce the triethylene glycol side chain.
Purification : Column chromatography (e.g., Hexane/EtOAc) is commonly used to isolate the monomer .
Polymerization : Oxidative polymerization with catalysts like ferric chloride yields conductive polymers (e.g., poly(this compound)) .
Optimization Tips :
Q. How does the triethylene glycol side chain influence solubility and electronic properties?
The side chain enhances solubility in polar solvents (e.g., DMSO, THF), enabling solution-processable thin-film fabrication. The ether linkages reduce steric hindrance, while the thiophene core maintains conjugation for charge transport. Methodological Insight :
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Confirm substitution patterns (e.g., H NMR for ethoxy protons at δ 3.5–4.0 ppm) .
- FT-IR : Identify C-O-C stretching (~1100 cm) and thiophene ring vibrations (~700 cm) .
- GPC : Determine polymer molecular weight post-polymerization .
Advanced Research Questions
Q. How can polymerization methods be tailored to improve conductivity in organic electronic devices?
- Catalyst Selection : Compare FeCl (oxidative) vs. Stille coupling (palladium-catalyzed) for regiochemistry control .
- Side-Chain Engineering : Replace ethoxy groups with bulkier substituents (e.g., undecyl bromide) to balance solubility and crystallinity .
- Doping : Post-polymerization treatment with iodine vapor enhances conductivity by 2–3 orders of magnitude .
Q. What strategies resolve contradictions in reported oxidation products of the thiophene ring?
Discrepancies arise from varying oxidizing agents:
- mCPBA yields sulfoxides, while HO may over-oxidize to sulfones .
Resolution Approach : - Monitor reactions with LC-MS to track intermediate formation.
- Adjust stoichiometry (e.g., 1 eq. mCPBA for selective sulfoxide synthesis) .
Q. How does this compound compare to structurally similar thiophene derivatives in biosensor applications?
- Versus Poly(3-hexylthiophene) : The ethoxy side chain improves aqueous compatibility, enabling biofunctionalization (e.g., antibody conjugation) .
- Versus Benzo[b]thiophenes : Lower bandgap (~2.1 eV) enhances near-IR sensitivity for glucose detection .
Experimental Validation : - Use cyclic voltammetry to compare redox potentials.
- Test biosensor sensitivity in serum matrices .
Q. How can stability under experimental conditions (e.g., oxidative stress) be assessed?
Q. What methodologies identify biological activity in thiophene derivatives like this compound?
Q. How can functionalization of the side chain enhance device integration?
Q. What analytical approaches address purity challenges in large-scale synthesis?
- HPLC-MS : Detect trace impurities (e.g., unreacted ethylene glycol derivatives) .
- DSC : Monitor thermal stability (decomposition >200°C) to optimize storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
